1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,6-dihydropyridazine-3-carboxamide
描述
属性
IUPAC Name |
1-methyl-6-oxo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19-13(21)5-4-12(18-19)14(22)17-9-11-3-2-7-20(10-11)15-16-6-8-23-15/h4-6,8,11H,2-3,7,9-10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSQFLLFKWNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs from the provided evidence, focusing on structural features, substituent effects, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound and L702-0003 share a pyridazine core, which is less aromatic than the imidazo[1,2-a]pyridine core of 2d.
Substituent Effects: Thiazole vs. Benzimidazole: The thiazole ring in the target compound may improve metabolic stability compared to L702-0003’s benzimidazole, as sulfur-containing heterocycles often resist oxidative degradation. However, benzimidazole’s dual nitrogen atoms could enhance hydrogen-bonding interactions with biological targets . Piperidine vs.
Physical Properties: Compound 2d (melting point: 215–217°C ) exhibits high thermal stability due to its nitro and cyano substituents, which enhance intermolecular interactions. The target compound’s thiazole and piperidine groups likely reduce its melting point relative to 2d but increase solubility in nonpolar environments.
Research Findings and Hypothetical Implications
While direct pharmacological data for the target compound are unavailable, insights from structural analogs suggest:
- Bioavailability : The thiazole-piperidine motif may enhance lipophilicity and blood-brain barrier penetration compared to L702-0003’s polar benzimidazole and phenyl groups.
- Target Binding : The pyridazine core could act as a hydrogen-bond acceptor, while the thiazole’s sulfur might engage in hydrophobic interactions or coordinate metal ions in enzyme active sites.
- Synthetic Challenges : The piperidine-thiazole linkage in the target compound may require multi-step synthesis, akin to the one-pot strategies used for 2d , but with additional protection/deprotection steps for the amine and thiazole functionalities.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-6-oxo-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,6-dihydropyridazine-3-carboxamide, and what purification methods are recommended?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or keto-esters under acidic conditions .
- Step 2 : Functionalization of the piperidine-thiazole moiety through nucleophilic substitution or coupling reactions (e.g., using chloro-thiazole intermediates) .
- Step 3 : Amide bond formation between the pyridazine-3-carboxylic acid and the piperidine-thiazole-methylamine intermediate, often mediated by coupling agents like HATU or EDCI .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring systems (e.g., pyridazine C=O at ~165 ppm, thiazole protons at 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1250 cm (thiazole C-S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of pyridazine and piperidine-thiazole intermediates?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysis : Use of Pd catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling where aryl halides are involved .
- Temperature Control : Reactions performed at 60–80°C reduce side-product formation .
- Table 1 : Yield comparison under varying conditions (hypothetical data):
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 60 | 45 |
| DMSO | Pd(PPh) | 80 | 72 |
| Ethanol | EDCI | RT | 28 |
| Source: Adapted from |
Q. How can contradictory biological activity data (e.g., anticancer vs. antimicrobial potency) be resolved for this compound?
- Analytical Approaches :
- Dose-Response Studies : Establish IC/MIC values across multiple cell lines or microbial strains to identify selectivity .
- Structural Analog Comparison : Test derivatives with modified thiazole or piperidine groups to isolate pharmacophore contributions .
- Target Binding Assays : Use surface plasmon resonance (SPR) or molecular docking to validate interactions with specific enzymes (e.g., kinases for anticancer activity) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methods :
- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP) and solubility .
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for metabolism (e.g., oxidation of the thiazole ring) .
- ADMET Prediction Tools : Software like SwissADME or ADMETlab to estimate bioavailability and toxicity risks .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?
- Protocol :
- Enzyme Selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) based on structural motifs .
- Assay Conditions : Use fluorogenic substrates (e.g., ATP analogs for kinases) in buffer systems (pH 7.4, 37°C) .
- Data Interpretation : Apply Michaelis-Menten or Hill equation models to determine and mechanism (competitive/non-competitive) .
Q. What strategies mitigate degradation of the compound during in vitro stability studies?
- Stabilization Techniques :
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